BMS493 vs. BMS614: Inverse Agonism vs. Neutral Antagonism in RARα-Mediated Transcriptional Repression
In a direct head-to-head comparison within the same experimental system, BMS493 (pan-RAR inverse agonist) and BMS614 (neutral RARα-selective antagonist) were evaluated for their ability to suppress TNFα/SR11237-induced upregulation of MHC class II and CD86 in immature Langerhans-type dendritic cells. BMS493 demonstrated a concentration-dependent inhibitory effect, whereas BMS614 failed to show any significant inhibition across all tested concentrations [1]. This functional divergence is attributed to BMS493's capacity to stabilize the RAR-NCoR corepressor complex and actively repress basal transcription, a property absent in the neutral antagonist BMS614 .
| Evidence Dimension | Inhibition of TNFα/SR11237-induced dendritic cell activation (MHC class II/CD86 upregulation) |
|---|---|
| Target Compound Data | BMS493 (1,000 nM) fully inhibited the TNFα/SR11237 response; dose-dependent inhibition observed at lower concentrations. |
| Comparator Or Baseline | BMS614 (neutral RARα-selective antagonist) showed no inhibition at any concentration tested (up to 1,000 nM). |
| Quantified Difference | BMS493: complete inhibition at 1,000 nM; BMS614: 0% inhibition at 1,000 nM. |
| Conditions | Immature Langerhans-type dendritic cells cultured for 40 h with 10 ng/mL TNFα and 1,000 nM SR11237 (RXR agonist), plus varying concentrations of BMS493 or BMS614. MHC class II and CD86 expression measured by flow cytometry. |
Why This Matters
This direct comparison demonstrates that BMS614 cannot substitute for BMS493 in applications requiring active repression of RAR-mediated transcription, directly informing procurement decisions for studies of RAR-dependent immune modulation.
- [1] Geissmann F, et al. Retinoids regulate survival and antigen presentation by immature dendritic cells. J Exp Med. 2003;198(4):623-634. Figure 4e. View Source
